molecular formula C9H6FNO2 B1339818 5-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-70-4

5-fluoro-1H-indole-4-carboxylic Acid

Cat. No.: B1339818
CAS No.: 908600-70-4
M. Wt: 179.15 g/mol
InChI Key: WAEMHSZWSHYBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-indole-4-carboxylic acid (CAS RN: 908600-70-4) is a high-purity, fluorinated indole derivative designed for advanced research applications. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the construction of complex molecules for biological evaluation. The strategic incorporation of a fluorine atom at the 5-position of the indole ring and a carboxylic acid functional group at the 4-position makes this building block highly valuable for Structure-Activity Relationship (SAR) studies and lead optimization in drug discovery programs . This reagent is instrumental in the exploration of new pharmacologically active compounds. Fluorinated indole derivatives are extensively investigated for their diverse biological activities and are common scaffolds in the development of therapeutic agents . The carboxylic acid functional group allows for further derivatization, enabling researchers to synthesize amides, esters, and other conjugates to modulate the properties of their target molecules . As a key starting material, it facilitates the synthesis of novel molecular entities aimed at interacting with various biological targets. Researchers are advised to handle this product in accordance with good laboratory practices. The product is offered with a guaranteed purity of 97% or higher and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMHSZWSHYBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Indole Scaffolds in Chemistry

The indole (B1671886) moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in both medicinal and organic chemistry. enovationchem.comfluorochem.co.uk Its structural rigidity and the presence of a hydrogen bond donor in the pyrrole (B145914) ring allow it to participate in various non-covalent interactions with biological targets. enovationchem.com This versatility has led to the discovery and development of numerous indole-containing natural products, alkaloids, and synthetic drugs with a wide array of pharmacological activities. fluorochem.co.ukchemimpex.com

Indole derivatives are central to the treatment of a multitude of diseases, demonstrating efficacy in oncology, infectious disease management, and therapies for metabolic and neurodegenerative disorders. enovationchem.comresearchgate.net The structural adaptability of the indole ring system permits extensive chemical modification, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity and safety profiles. enovationchem.com This has cemented the indole scaffold as a critical building block in the quest for new therapeutic agents. fluorochem.co.ukgoogle.com

Table 1: Examples of FDA-Approved Drugs Featuring an Indole Scaffold

Drug Name Therapeutic Application
Indomethacin Anti-inflammatory
Vincristine Anticancer
Sumatriptan Antimigraine
Arbidol Antiviral

The Strategic Role of Fluorine in Modifying Indole Based Compounds

Strategically placing fluorine on an indole (B1671886) ring can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule. justia.com

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a compound's ionization state and, consequently, its solubility and permeability. justia.combldpharm.com

Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing the binding affinity and potency of a ligand. chemimpex.com

Improved Membrane Permeation: The introduction of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes like the blood-brain barrier. bldpharm.com

These effects are highly dependent on the position of the fluorine atom on the indole scaffold, making the synthesis of specific constitutional isomers a critical aspect of medicinal chemistry research.

Overview of Research Trajectories for 5 Fluoro 1h Indole 4 Carboxylic Acid

Classical Indole Synthesis Approaches and their Adaptations for Fluorinated Indoles

The construction of the core indole ring remains a cornerstone of heterocyclic chemistry. Several classical named reactions have been adapted to accommodate the synthesis of fluorinated indoles, often by utilizing appropriately substituted aniline (B41778) or phenylhydrazine (B124118) precursors.

Fischer Indole Synthesis Variations for 5-Fluoro-1H-indole Ring Formation

The Fischer indole synthesis is a robust and widely used method for indole formation, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com For the synthesis of 5-fluoroindoles, the reaction typically starts with a 4-fluorophenylhydrazine derivative which is condensed with a suitable ketone or aldehyde. diva-portal.orgnih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. wikipedia.orgnih.gov

Table 1: Example of Fischer Indole Synthesis for a Related Compound

Starting Material Reagent Product Yield Reference

Reissert Indole Synthesis Applications and Modifications

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, making it highly relevant for the synthesis of the target compound class. The classical approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate. researchgate.netwikipedia.org

This method has been successfully applied to the synthesis of fluorinated indole-2-carboxylates. For instance, the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate was achieved via a Reissert reaction, which was noted to be superior to the Fischer indole approach for this specific target. researchgate.net The key steps involve the base-catalyzed condensation followed by reduction of the nitro group, which triggers cyclization to form the indole ring. researchgate.netresearchgate.net Various reducing agents can be employed, including zinc in acetic acid, iron powder, or sodium dithionite. wikipedia.orgresearchgate.net

Table 2: Key Steps in the Reissert Synthesis

Step Description Typical Reagents Reference
1 Condensation ortho-nitrotoluene derivative, Diethyl oxalate, Potassium ethoxide wikipedia.org
2 Reductive Cyclization Zinc/Acetic Acid or Iron/Acetic Acid wikipedia.orgresearchgate.net

To adapt this method for this compound, a hypothetical starting material would be 2-fluoro-6-nitrotoluene-3-carboxylic acid or a protected derivative, which presents a significant synthetic challenge in itself.

Bischler Indole Synthesis in Fluorinated Indole Preparation

The Bischler (or Bischler-Möhlau) indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. diva-portal.org This method is generally used to produce 2-aryl or 2-alkyl indoles. The adaptation for fluorinated indoles requires a fluorinated aniline as the starting material. For instance, 4-fluoroaniline (B128567) can be reacted with an appropriate α-haloketone, such as 2-bromoacetaldehyde diethyl acetal, to initiate the synthesis. diva-portal.org

The reaction mechanism is thought to involve the initial formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. The conditions can be harsh, often requiring high temperatures, although microwave-assisted protocols have been developed to improve yields and reaction times. The synthesis of 5-fluoroindole (B109304) from 4-fluoroaniline has been explored using this method, though it can lead to complex mixtures of mono- and di-substituted aniline intermediates. diva-portal.org

Bartoli Indole Synthesis and its Relevance

The Bartoli indole synthesis is a particularly effective method for generating 7-substituted indoles, which is structurally analogous to the 4-position of the target molecule if the benzene (B151609) ring is considered in reverse. wikipedia.org The reaction involves the addition of a vinyl Grignard reagent (typically three equivalents) to an ortho-substituted nitroarene. wikipedia.orgjk-sci.com

The presence of an ortho substituent on the nitroarene is crucial for the success of the reaction, as it facilitates a key nih.govnih.gov-sigmatropic rearrangement in the mechanism. wikipedia.org Halogens, including fluorine, are effective ortho substituents. jk-sci.com Therefore, a plausible route to this compound using this methodology could start from 2,3-difluoronitrobenzene (B1293642) or a 2-fluoro-3-nitrobenzoic acid derivative. The vinyl Grignard adds to the nitro group, initiating a cascade that results in the formation of the indole's pyrrole (B145914) ring. A subsequent Dobbs modification allows for the removal of a temporary ortho-bromo directing group, enhancing the versatility of the synthesis. wikipedia.org

Table 3: General Parameters of the Bartoli Indole Synthesis

Component Description Reference
Substrate ortho-Substituted nitroarene (e.g., o-fluoronitrobenzene) wikipedia.orgjk-sci.com
Reagent Vinyl Grignard Reagent (≥ 3 equivalents) wikipedia.org

Sugasawa Indole Synthesis Pathways

The Sugasawa indole synthesis is a method for preparing 2,3-unsubstituted indoles via an ortho-acylation of anilines. diva-portal.org The process typically involves the reaction of an aniline with chloroacetonitrile (B46850) in the presence of a Lewis acid like boron trichloride (B1173362) (BCl₃) or aluminum trichloride (AlCl₃) to form an ortho-amino-α-chloroacetophenone. This intermediate is then reductively cyclized using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to yield the indole. diva-portal.org

For the preparation of a 5-fluoroindole, 4-fluoroaniline would serve as the starting material. The specific ortho-acylation provides regiochemical control, which is an advantage over some other methods. However, applying this to the synthesis of a 4-carboxylic acid derivative would require a starting aniline that already contains the carboxyl group, such as 2-amino-6-fluorobenzoic acid, which may complicate the acylation and cyclization steps.

Strategic Introduction of Fluorine and Carboxylic Acid Functionalities

Beyond building the indole ring from acyclic precursors, another major strategy involves the direct functionalization of a pre-formed indole or benzene ring. This can involve the introduction of the fluorine atom or the carboxylic acid group at a late stage of the synthesis.

One of the most powerful methods for regioselective functionalization of aromatic rings is Directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium base (like n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile. wikipedia.org

For the synthesis of this compound, one could envision a scenario starting with N-protected 5-fluoroindole. The fluorine atom itself is a weak directing group, but the protected nitrogen (e.g., as a carbamate) is a powerful DMG. However, metalation typically occurs at the C2 position of the indole ring. A more viable DoM strategy might involve starting with a fluorinated aniline derivative where a strong DMG, like a pivalamide (B147659) or carbamate (B1207046) group, directs lithiation and subsequent carboxylation (using CO₂ as the electrophile) to the desired position prior to the indole ring formation. For example, lithiation of 4-fluoro- (B1141089) and 4-chlorobenzoic acids has been shown to occur preferentially at the position adjacent to the carboxylate. unblog.fr

Another approach is electrophilic fluorination . Reagents such as Selectfluor (F-TEDA-BF₄) are effective for introducing fluorine onto electron-rich aromatic systems, including indoles. researchgate.netnih.gov While direct fluorination of indole typically occurs at the C3 position, fluorination of indole-4-carboxylic acid could potentially be directed by the existing substituents or performed under specific catalytic conditions to achieve the desired C5 fluorination.

Finally, the halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. clockss.org This rearrangement can be used to move a halogen to a thermodynamically more stable or synthetically useful position. A hypothetical route could involve a dihalo-indole precursor where a halogen at the 4-position "dances" to an adjacent position, allowing for subsequent functionalization at the now-vacant C4 position via metal-halogen exchange and carboxylation. This is a more complex, multi-step strategy but offers a potential route for constructing highly substituted indoles. clockss.orgresearchgate.net

An in-depth exploration of the synthetic approaches toward this compound reveals a variety of sophisticated chemical strategies. The introduction of a fluorine atom into the indole scaffold, particularly in conjunction with a carboxylic acid group, presents unique synthetic challenges and has led to the development of specialized methodologies. This article focuses on the key synthetic routes for this specific compound and its fluorinated indole carboxylic acid analogs, detailing the chemical reactions, pathways, and considerations for laboratory-scale production.

Structure Activity Relationship Sar Studies of 5 Fluoro 1h Indole 4 Carboxylic Acid Derivatives

Impact of Fluorine Substitution on Biological Activities

The introduction of fluorine into indole-based molecules can significantly alter their biological profiles. This is attributed to fluorine's high electronegativity and small van der Waals radius, which can influence binding affinity to target proteins and enhance metabolic stability. tandfonline.comnih.govresearchgate.net

The specific placement of a fluorine atom on the indole (B1671886) ring is critical in determining the compound's interaction with biological targets. For instance, in the context of Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position of an indazole derivative resulted in a dramatic increase in inhibitory potency (IC50 of 14 nM) compared to a fluorine at the C4 position (IC50 of 2500 nM). nih.gov This highlights the profound impact of positional isomerism on biological activity.

Similarly, studies on indole-based HIV-1 reverse transcriptase inhibitors have shown that a fluorine atom at the C5 position significantly improves potency. nih.gov For example, fluorinated derivatives demonstrated a nearly 7-fold to 13-fold increase in activity compared to their non-fluorinated counterparts. nih.gov This enhancement is often attributed to the fluorine atom's ability to form favorable interactions within the target's binding pocket.

Conversely, in some cases, fluorine substitution does not lead to improved activity. Research on phenylpyrroloquinolinones, a class of compounds with antiproliferative activity, revealed that fluorinated derivatives, while still active, were not more metabolically stable than the parent non-fluorinated molecules. researchgate.net

Fluorination is a widely used strategy to enhance the lipophilicity of drug candidates, which can, in turn, improve their ability to cross cell membranes. tandfonline.comnih.govresearchgate.net However, the effect of fluorine on lipophilicity is not always straightforward and can depend on the specific chemical environment. While aromatic fluorination generally increases lipophilicity, aliphatic fluorination can sometimes lead to a decrease. nih.govresearchgate.net

A primary advantage of incorporating fluorine is the increased metabolic stability of the molecule. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comresearchgate.net By placing a fluorine atom at a metabolically vulnerable position, the rate of drug metabolism can be slowed, leading to a longer duration of action. tandfonline.comnih.gov For example, substituting a hydrogen with a fluorine at a site prone to metabolic attack can effectively block this pathway, thereby increasing the drug's bioavailability. tandfonline.com

Role of Substituents on the Indole Core in Modulating Activity

Modifications to the indole core, beyond fluorine substitution, play a crucial role in fine-tuning the biological activity of 5-fluoro-1H-indole-4-carboxylic acid derivatives.

Substitutions at the C3, C5, and N1 positions of the indole ring have been shown to significantly impact receptor binding and allosteric modulation. In a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position, along with short alkyl groups at the C3 position, enhanced the modulatory potency. nih.gov Specifically, the presence of a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide, combined with a chloro or fluoro at C5 and a short alkyl chain at C3, resulted in the most potent compounds. nih.gov

Furthermore, the nature of the substituent at N1 can also influence activity. While many bioactive indole derivatives are N-tosylated, protecting the indole nitrogen with other groups can enhance hydrophobic interactions with the target enzyme, thereby improving binding affinity. researchgate.net

The substitution pattern on the indole core directly correlates with the enzyme inhibition profile of these derivatives. For instance, in the development of SARS-CoV-2 3CLpro inhibitors, various substitutions on the indole ring were investigated. nih.gov An indoline (B122111) derivative showed only a slight reduction in inhibitory potency compared to the parent indole derivative. nih.gov However, the introduction of a methyl group at the C5 position of the indole resulted in a significant loss of inhibitory activity, likely due to steric hindrance that disrupts the optimal orientation for enzyme interaction. nih.gov Conversely, a methyl group at the C6 position led to only a slight reduction in enzyme inhibition while maintaining potent antiviral activity. nih.gov

In another study focused on HIV-1 fusion inhibitors, the linkage between indole rings was found to be critical for activity. nih.govacs.org Compounds with a 6–6′ linkage between two indole moieties exhibited the highest activity, while other linkages (5–6′, 6–5′, and 5–5′) resulted in reduced binding affinity and biological activity. nih.govacs.org

Mechanistic Investigations of Biological Activities of 5 Fluoro 1h Indole 4 Carboxylic Acid and Its Derivatives Excluding Clinical Data

Interaction with Specific Molecular Targets

The diverse biological effects of 5-fluoro-1H-indole-4-carboxylic acid and its derivatives can be attributed to their interactions with a range of specific molecular targets, including enzymes and receptors.

Derivatives of indole (B1671886) carboxylic acids have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

SARS-CoV-2 3CLpro: A series of indole 5-chloropyridinyl ester-derived compounds have been identified as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. nih.gov The inhibitory mechanism involves the catalytic cysteine residue of the enzyme attacking the ester carbonyl group of the inhibitor, leading to the formation of a covalent bond. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the carboxylic acid's position on the indole ring for this activity. nih.gov For instance, an indole-4-carboxylic acid derivative containing a 3-chloropyridyl ester showed potent activity against SARS-CoV 3CLpro with an IC50 value of 0.03 μM. nih.gov In contrast, a derivative with a methyl group at the 5-position of the indole ring resulted in a significant loss of inhibitory activity against SARS-CoV-2 3CLpro. nih.gov

Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1): These enzymes are involved in tryptophan metabolism and are considered targets for cancer immunotherapy. nih.gov Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range. nih.gov One of the most potent compounds in this series, 9o-1 , exhibited an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

HIV Integrase: This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). nih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV integrase strand transfer inhibitors (INSTIs). nih.govrsc.org The indole nucleus and the C2 carboxyl group of these derivatives can chelate the two Mg2+ ions within the active site of the integrase. nih.gov Further structural modifications, such as the introduction of a long branch on the C3 position of the indole core, have led to derivatives with significantly increased inhibitory effects, with some compounds showing IC50 values as low as 0.13 μM. mdpi.com

PARP (Poly (ADP-ribose) polymerase): PARP inhibitors are a class of anti-cancer drugs that work by competitively binding to the NAD+ binding site of the PARP enzyme. nih.gov This inhibition leads to PARP1 becoming trapped on the DNA, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov While the direct inhibition of PARP by this compound itself is not explicitly detailed in the provided context, the broader class of indole derivatives has been explored for various anticancer activities, and PARP inhibition represents a key mechanism for related compounds.

Enzyme Inhibition by Indole Carboxylic Acid Derivatives
EnzymeInhibitor ClassMechanism of ActionPotency (IC50)Reference
SARS-CoV-2 3CLproIndole 5-chloropyridinyl estersCovalent modification of catalytic cysteine0.03 μM (for an indole-4-carboxylic acid derivative) nih.gov
IDO1/TDO6-acetamido-indole-2-carboxylic acid derivativesDual inhibition1.17 μM (IDO1), 1.55 μM (TDO) for compound 9o-1 nih.gov
HIV IntegraseIndole-2-carboxylic acid derivativesChelation of Mg2+ ions in the active site0.13 μM (for derivative 20a) mdpi.com

Derivatives of indole carboxylic acids have also been shown to interact with and modulate the activity of various receptors.

CB1 Receptor: The cannabinoid receptor type 1 (CB1) is a key component of the endocannabinoid system. Studies on chloroindole analogues of synthetic cannabinoids have shown that the position of the chlorine atom on the indole core significantly affects the binding affinity to the human CB1 receptor (hCB1). mdpi.com Specifically, chlorination at the 4 and 5 positions of the indole ring was found to reduce the binding affinity compared to the parent compound. mdpi.comresearchgate.net

NMDA Receptor Glycine (B1666218) Site: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor involved in synaptic plasticity and memory function. 5-Fluoroindole-2-carboxylic acid has been identified as an antagonist of the glycine site associated with the NMDA receptor complex. nih.gov This antagonism can lead to an enhancement of the protective activity of some conventional antiepileptic drugs. nih.gov

Receptor Binding and Modulation by Indole Carboxylic Acid Derivatives
ReceptorCompound ClassEffectKey FindingsReference
CB1 ReceptorChloroindole analoguesBinding Affinity ModulationChlorination at positions 4 and 5 reduces hCB1 binding affinity. mdpi.com
NMDA Receptor Glycine Site5-Fluoroindole-2-carboxylic acidAntagonismEnhances the anticonvulsive activity of some antiepileptic drugs. nih.gov

The biological effects of indole carboxylic acid derivatives are often mediated through their interference with cellular signaling pathways. For example, some indole-6-carboxylic acid derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both of which are key players in cancer cell proliferation and angiogenesis. nih.gov The inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that are crucial for tumor growth and survival. nih.gov

Antiproliferative Activity Mechanisms

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

A key mechanism by which indole derivatives exert their antiproliferative effects is through the induction of apoptosis. researchgate.net Studies have shown that certain indole-2-carboxylic acid benzylidene-hydrazides are potent inducers of apoptosis. nih.gov The screening hit from one study, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to induce apoptosis in T47D breast cancer cells. nih.gov Further structure-activity relationship studies led to the development of even more potent apoptosis inducers. nih.gov The proposed primary mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts the mitotic spindle and triggers the apoptotic cascade. nih.gov Additionally, new benzo[f]indole-4,9-dione derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by promoting the accumulation of reactive oxygen species (ROS), which leads to the activation of the intrinsic apoptosis pathway. mdpi.com

In addition to inducing apoptosis, indole derivatives can also exert their antiproliferative effects by perturbing the cell cycle. For instance, the same 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide that induces apoptosis was also found to arrest T47D cells in the G2/M phase of the cell cycle. nih.gov Similarly, benzo[f]indole-4,9-dione derivatives have been shown to cause cell cycle arrest at the G2/M phase in triple-negative breast cancer cells. mdpi.com This arrest prevents cancer cells from dividing and proliferating. Other studies on 2-(thiophen-2-yl)-1H-indole derivatives have also demonstrated their ability to cause cell cycle arrest, suggesting that they interfere with processes necessary for DNA replication or mitosis. nih.gov

Antiviral Mechanisms of Action

The antiviral properties of this compound and its derivatives are multifaceted, primarily involving the disruption of viral replication and the inhibition of key viral enzymes.

Inhibition of Viral Replication Processes

Derivatives of 5-fluoro-1H-indole have demonstrated the ability to impede the replication of a range of viruses. For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have been synthesized and evaluated for their antiviral effects. nih.govacs.org Certain ethyl-substituted derivatives were found to be effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV) in HEL cell cultures. nih.govacs.org Specifically, derivatives with 4-CF3, 4-OCH3, and 3-Cl substitutions on the phenyl ring showed notable activity against these viruses. nih.gov Furthermore, a derivative with a 4-Br substitution displayed selective activity against Coxsackie B4 virus. nih.gov The mechanism of action is believed to involve the inhibition of viral replication, a fundamental process for viral propagation. nih.gov In another study, a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, a halogenated indole derivative, was shown to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. researchgate.net This compound also suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%. researchgate.net

Activity Against Specific Viral Proteins (e.g., HIV-1 Reverse Transcriptase, HIV-1 Integrase, SARS-CoV-2 3CLpro)

A significant aspect of the antiviral strategy of these indole derivatives is the targeted inhibition of viral enzymes that are crucial for the viral life cycle.

SARS-CoV-2 3CLpro: The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development. Ester derivatives of indole-4-carboxylic acid have shown potent inhibitory activity against this enzyme. An inhibitor featuring a 5-chloropyridinyl ester at the 4-position of the indole ring was identified as a particularly potent inhibitor of SARS-CoV 3CLpro, with an IC50 value of 30 nM and an antiviral EC50 value of 6.9 μM. rsc.org The indole carboxylate scaffold is thought to be crucial for binding to the active site of the 3CLpro. researchgate.net

HIV-1 Integrase: HIV-1 integrase is another key viral enzyme that facilitates the integration of the viral genome into the host cell's DNA. Indole-2-carboxylic acid derivatives have emerged as promising inhibitors of the strand transfer function of this enzyme. frontiersin.orgnih.gov The indole nucleus, in conjunction with the carboxylic acid group, is believed to chelate with the two Mg2+ ions present in the active site of the integrase. nih.gov Optimization of these derivatives has led to compounds with significantly enhanced inhibitory effects, with some showing IC50 values as low as 3.11 μM. nih.gov Further structural modifications have yielded derivatives with even greater potency. frontiersin.org

HIV-1 Reverse Transcriptase: While specific data on this compound derivatives is limited, the broader class of indole derivatives has been investigated for activity against HIV-1 reverse transcriptase. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov

Table 1: Antiviral Activity of this compound Derivatives and Related Compounds

Compound/Derivative Class Virus/Target Activity Value Reference
5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-(trifluoromethyl)phenyl)thiosemicarbazone] HSV-1 (KOS), HSV-2 (G), VV Antiviral Effective nih.govacs.org
5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-bromophenyl)thiosemicarbazone] Coxsackie B4 Antiviral Selective nih.gov
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride SARS-CoV-2 Replication Inhibition 52.0 μM researchgate.net
Indole-4-carboxylic acid with 5-chloropyridinyl ester SARS-CoV 3CLpro IC50 30 nM rsc.org
Indole-4-carboxylic acid with 5-chloropyridinyl ester SARS-CoV EC50 6.9 μM rsc.org
Indole-2-carboxylic acid derivative (17a) HIV-1 Integrase IC50 3.11 μM nih.gov
Optimized Indole-2-carboxylic acid derivative (20a) HIV-1 Integrase IC50 0.13 μM frontiersin.org

Antimicrobial and Antifungal Activity Mechanisms

Beyond their antiviral effects, derivatives of fluorinated indoles also exhibit significant antimicrobial and antifungal properties. The mechanisms underlying these activities often involve the disruption of essential cellular structures and enzymatic pathways in microorganisms.

Studies on halo-substituted indole dihydropyrimidines have demonstrated their antimicrobial potential, with Minimum Inhibitory Concentrations (MIC) determined against various bacterial strains. nih.gov The introduction of halogen atoms, such as fluorine, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

In the realm of antifungal activity, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising results, particularly against Candida species. mdpi.com The mechanism of action for many azole-based antifungal agents involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov The fluorinated indole scaffold, when combined with an azole moiety, may enhance the binding affinity of the compound to the target enzyme, lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.

Table 2: Antimicrobial and Antifungal Activity of Indole Derivatives

Compound/Derivative Class Microorganism Activity Value (µg/mL) Reference
Halo substituted indole dihydropyrimidines (3a-d) Bacteria MIC 100 nih.gov
Halo substituted indole dihydropyrimidines (6a-d) Bacteria MIC 75 nih.gov
Halo substituted indole dihydropyrimidines (6e-h) Bacteria MIC 50 nih.gov
Indole-triazole derivative (3d) C. albicans, C. krusei MIC 3.125-50 mdpi.com

Biochemical Pathways Modulated by Fluorinated Indoles

The incorporation of fluorine into the indole structure can significantly alter the molecule's interaction with various biochemical pathways. While specific research on this compound is emerging, studies on related fluorinated indoles provide insights into their potential mechanisms.

One key area of investigation is the role of indole derivatives as inhibitors of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). rsc.org These enzymes are implicated in immune response regulation, and their inhibition is a strategy in cancer immunotherapy. The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of both IDO1 and TDO. rsc.org The fluorine substituent in this compound could enhance the binding of such molecules to the active sites of these enzymes, thereby modulating the tryptophan metabolic pathway.

Furthermore, the adaptation of microorganisms to fluorinated indoles, such as 4-fluoroindole (B1304775) and 5-fluoroindole (B109304), has been shown to cause significant rearrangements in their metabolic and regulatory networks. researchgate.net This suggests that these compounds can exert considerable metabolic pressure on cells, likely by interfering with pathways that utilize tryptophan or related indole-containing molecules. The biosynthesis of 5-fluorotryptophan (B555192) from 5-fluoroindole in E. coli indicates that these analogues can enter and be processed by cellular metabolic pathways, potentially leading to the formation of fraudulent proteins or the disruption of regulatory feedback loops. researchgate.net

The introduction of fluorine can also impact the compound's lipophilicity and metabolic stability, which in turn affects its bioavailability and interaction with target proteins. nih.gov These physicochemical alterations are a key strategy in medicinal chemistry to improve the pharmacological properties of drug candidates.

Computational and Theoretical Chemistry Studies of 5 Fluoro 1h Indole 4 Carboxylic Acid

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure, reactivity, and energetics of molecules like 5-fluoro-1H-indole-4-carboxylic acid. nih.govcore.ac.uk

Density Functional Theory (DFT) has become an essential tool for elucidating complex organic reaction mechanisms, offering insights into transition states, reaction energies, and selectivity that are often difficult to obtain experimentally. mdpi.compku.edu.cn DFT calculations allow researchers to map out potential energy surfaces, identify the lowest energy pathways, and understand the factors controlling reaction outcomes. nih.gov By modeling reactants, intermediates, transition states, and products, DFT can predict whether a reaction will proceed through a concerted, stepwise, or radical mechanism. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets in Mechanistic Studies This table is illustrative and provides examples of common methods used in computational chemistry for studying reaction mechanisms.

Functional Basis Set Common Application
B3LYP 6-31G(d) Geometry optimizations and frequency calculations for organic molecules. nih.gov
M06-2X def2-TZVP High accuracy for main-group thermochemistry and kinetics. mdpi.com
ωB97X-D 6-311+G(d,p) Includes dispersion corrections, suitable for non-covalent interactions. mdpi.com
B3PW91 6-311G(d,p) Used in studies correlating electronic structure with biological activity. researchgate.net

The three-dimensional conformation of a molecule is critical to its biological activity, dictating how it fits into a protein's binding site. Conformational analysis using QM methods can determine the relative energies of different spatial arrangements (conformers) and the energy barriers for interconversion between them. nih.gov For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the indole (B1671886) ring.

Studies on analogous molecules provide significant insight. For example, X-ray crystallography of the closely related isomer, 5-fluoro-1H-indole-3-carboxylic acid, shows that the carboxyl group is slightly twisted away from the indole-ring plane, with a dihedral angle of 7.39(10)°. nih.gov It is highly probable that the 4-carboxylic acid isomer adopts a similar near-planar conformation to maximize conjugation, with slight deviations.

Computational studies on other carboxylic acids have shown that while a syn conformation of the O=C-O-H dihedral angle is often favored in the gas phase, the presence of solvent can stabilize the anti conformation. nih.gov DFT calculations on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid were used to optimize monomeric and dimeric structures, which agreed well with experimental X-ray diffraction data, confirming the formation of cyclic dimers through hydrogen bonds. mdpi.com Such calculations for this compound would involve rotating the C-COOH bond and the C-O-H bond to generate a potential energy surface, identifying the global minimum energy conformer and the energy barriers to rotation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (protein).

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically expressed as a binding affinity or docking score (e.g., in kcal/mol). nih.gov This process is crucial in virtual screening and lead optimization, allowing researchers to prioritize compounds for synthesis and testing.

While specific docking studies targeting this compound are not widely published, numerous studies on related indole and fluorinated compounds demonstrate the utility of this approach. For example, in silico studies of 5-fluorouracil (B62378) analogues against various protein targets have been conducted to predict their potential as therapeutic agents. dovepress.comnih.gov Docking of thiosemicarbazone-indole derivatives against the androgen receptor yielded compounds with strong predicted binding affinities of -8.5 and -8.8 kcal/mol. nih.gov These studies suggest that this compound, with its hydrogen bonding capabilities and aromatic system, would be a promising candidate for docking against various therapeutic targets, such as kinases, proteases, or nuclear receptors.

Table 2: Example Binding Affinities of Indole and Fluorinated Compounds from Docking Studies This table presents data from related compounds to illustrate the range of binding affinities predicted by molecular docking.

Compound Class Protein Target Predicted Binding Affinity (kcal/mol)
Thiosemicarbazone-Indole Derivative Androgen Receptor (5T8E) -8.8 nih.gov
Thiosemicarbazone-Indole Derivative Androgen Receptor (5T8E) -8.5 nih.gov
5-Fluorouracil Analogue (PRA10) Thymidylate Synthase (1HVY) -9.1 nih.gov
Chalcone (B49325) Derivative Penicillin-Binding Proteins -7.4 nih.gov

Beyond predicting a binding score, molecular docking and subsequent molecular dynamics (MD) simulations provide detailed models of the specific interactions between a ligand and a protein. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. Understanding this interaction "fingerprint" is key to rational drug design.

The functional groups of this compound—the carboxylic acid (hydrogen bond donor and acceptor), the indole N-H group (hydrogen bond donor), and the aromatic system (hydrophobic and π-stacking interactions)—allow for a rich network of potential interactions. Studies on protein-ligand complexes reveal general trends, such as a preference for protein atoms to act as hydrogen-bond donors to ligand acceptor atoms (like the carbonyl oxygen of a carboxylic acid). nih.gov Docking studies of other indole derivatives have identified key interactions; for instance, the carbonyl group of a chalcone was shown to form three favorable hydrogen bonds with its target protein. nih.gov For this compound, modeling would likely show the carboxylate group forming key hydrogen bonds or salt bridges with basic residues like Arginine or Lysine in a binding pocket, while the indole ring engages in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

Structure-Based Drug Design Applications

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. The indole carboxylic acid scaffold is a versatile starting point for SBDD. nih.govmdpi.com

Computational studies are integral to this process. By docking a core scaffold like this compound into a target's active site, chemists can identify "hot spots" for modification. For example, if the model shows a nearby hydrophobic pocket, a medicinal chemist might synthesize derivatives with additional hydrophobic groups to improve binding. If the model reveals an unsatisfied hydrogen bond donor in the protein, a corresponding acceptor can be added to the ligand.

This strategy has been successfully applied to various indole derivatives. In one study, 5-hydroxyindole-3-carboxylic acids were designed as potential anti-breast cancer agents by modifying known lead compounds to optimize interactions with the target. nih.gov In another, 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated as EGFR tyrosine kinase inhibitors based on insights from molecular docking. researchgate.net The this compound scaffold could similarly be used as a foundation for designing inhibitors for a wide range of targets, including those implicated in cancer, inflammation, and infectious diseases. nih.govnih.gov The fluorine atom can be particularly useful in SBDD, as it can form favorable orthogonal multipolar interactions and increase metabolic stability without significantly increasing steric bulk.

Spectroscopic Property Predictions and Characterization

Detailed predictions for the spectroscopic properties of this compound, including FT-IR, Raman, and UV-Vis spectra, are not available in the reviewed literature. Such predictions would require quantum chemical calculations, typically using DFT methods (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)), to determine the optimized molecular geometry and calculate its vibrational modes and electronic transitions. Without a dedicated study, no data can be presented.

Advanced Computational Analyses (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Hyperpolarizability)

Natural Bond Orbital (NBO) Analysis: This analysis provides insight into intramolecular charge transfer and hyperconjugative interactions. For this specific molecule, NBO calculations would reveal the stabilization energies associated with electron delocalization between donor and acceptor orbitals, but this data is currently unavailable.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map would identify the electrophilic and nucleophilic sites on the molecule, crucial for understanding its reactivity. The potential values and color-coded surface for this compound have not been published.

Hyperpolarizability: Calculation of the first-order hyperpolarizability (β) is essential for predicting a molecule's potential for use in nonlinear optical (NLO) applications. Such computational data for this compound is not available.

Research Applications and Potential in Chemical Biology

As Synthetic Building Blocks for Complex Organic Molecules

5-fluoro-1H-indole-4-carboxylic acid serves as a versatile intermediate in the creation of intricate molecular architectures. Aromatic carboxylic acids are widely recognized as multifunctional building blocks in the design of novel chemical entities mdpi.comenamine.net. The indole (B1671886) nucleus itself is a privileged scaffold found in numerous natural products and pharmaceuticals beilstein-journals.org. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry enamine.net.

The fluorination of such building blocks can be particularly advantageous. Incorporating fluorine is known to enhance the ability of carboxylic acids to act as hydrogen bond donors, which can be pivotal in forming specific molecular assemblies nih.govrsc.org. In the context of multi-step synthesis, the 5-fluoroindole (B109304) core can be elaborated upon to produce a wide array of derivatives. For example, indole-2-carboxylic acids have been used as starting materials to synthesize inhibitors of HIV-1 integrase through modifications at various positions on the indole ring rsc.orgmdpi.com. Similarly, this compound can be envisioned as a starting point for creating complex heterocyclic systems, such as the synthesis of 1-(2,3-dihydroxypropyl)-5-fluoro-1H-indole-2-carboxylic acid from its corresponding ethyl ester, which serves as a precursor to oxazinoindoles nih.gov. The combination of the reactive carboxylic acid group and the fluorinated indole ring allows chemists to construct complex molecules with tailored properties for various research applications.

Role in Medicinal Chemistry Lead Compound Discovery

The indole scaffold is a cornerstone in drug discovery, and its fluorinated derivatives are of particular interest for developing new therapeutic agents.

This compound represents an ideal scaffold for the development of new drugs. Indole derivatives are recognized for their diverse pharmacological activities and their unique physicochemical properties make them an ideal starting point in drug design nih.gov. The indole core can be found in many natural and synthetic therapeutic agents, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) beilstein-journals.orgnih.gov.

The introduction of a fluorine atom onto the indole scaffold, as in this compound, can significantly enhance its drug-like properties. Fluorine substitution is a common strategy in medicinal chemistry to improve a compound's metabolic stability and lipophilicity chemimpex.com. These properties are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The core structure can be systematically modified at the carboxylic acid position, the indole nitrogen, and other positions on the aromatic ring to generate a library of analogues. This process allows for the exploration of structure-activity relationships (SAR) to identify compounds with potent and selective biological activity. For instance, various indole-2-carboxylic acid derivatives have been synthesized and evaluated as HIV-1 integrase inhibitors, demonstrating the utility of this scaffold in developing novel antiviral agents rsc.org.

Table 1: Key Attributes of this compound as a Drug Scaffold

AttributeContribution to Drug DiscoverySource
Indole Nucleus A privileged structure with a wide range of known biological activities. beilstein-journals.orgnih.gov
Fluorine Atom Enhances metabolic stability, lipophilicity, and can modulate pKa. chemimpex.comdiva-portal.org
Carboxylic Acid Group Provides a reactive site for chemical modification and library synthesis. enamine.net
Overall Structure Serves as a versatile starting point for creating diverse analogues for SAR studies. rsc.org

The strategic placement of a fluorine atom is a powerful tool for optimizing the properties of a lead compound. The C-F bond is strong and the fluorine atom is small, causing minimal steric hindrance while significantly altering the electronic properties of the molecule diva-portal.org. In drug design, fluorine can modulate the acidity (pKa) of nearby functional groups and increase the compound's hydrophobicity diva-portal.orgnih.gov.

In the context of this compound, the electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the basicity of the indole nitrogen. These modifications can have a profound impact on how the molecule interacts with its biological target, potentially leading to improved binding affinity and selectivity. Furthermore, positions on aromatic rings that are susceptible to metabolic oxidation by cytochrome P450 enzymes can be blocked by fluorine atoms, thereby increasing the metabolic stability and half-life of a drug chemimpex.com. This strategy has been successfully employed in the development of numerous therapeutic agents. The optimization of indoline-based compounds into dual inhibitors for inflammatory pathways showcases how modifications to the core structure lead to enhanced efficacy nih.govacs.org. Therefore, using this compound as a scaffold allows for fine-tuning of a molecule's physicochemical and pharmacokinetic properties to create superior therapeutic agents.

Utility in Chemical Biology Probes

Beyond its role in drug development, this compound and its derivatives are valuable tools for probing biological systems.

The fluorine-19 (¹⁹F) isotope is an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy studies in biological contexts researchgate.net. It has 100% natural abundance, high sensitivity, and is virtually absent from biological systems, resulting in NMR spectra that are free of background signals diva-portal.orgresearchgate.net. The ¹⁹F chemical shift is highly sensitive to the local molecular environment, spanning a range of over 300 ppm diva-portal.org. This sensitivity makes it an exquisite probe for investigating protein structure, dynamics, and interactions.

By biosynthetically incorporating a fluorinated amino acid like 5-fluorotryptophan (B555192) (which can be synthesized from fluoroindoles) into a protein, researchers can use ¹⁹F NMR to monitor specific sites within the macromolecule diva-portal.orgresearchgate.net. The chemical shift of the fluorine label will change in response to alterations in the protein's conformation, such as those induced by ligand binding, protein-protein interactions, or changes in environmental conditions illinois.edu. This allows for the detailed characterization of molecular recognition events and allosteric effects in real-time and in a non-invasive manner. The large chemical shift dispersion allows for the resolution of individual signals even in large proteins, providing site-specific information that is often difficult to obtain with other methods illinois.edu.

Mechanism-based inactivators, also known as suicide inhibitors, are unreactive compounds that are catalytically converted by a specific enzyme into a reactive species. This species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. This approach offers a high degree of specificity, as the inhibitor only becomes active at the target enzyme's active site.

Fluorinated compounds have been successfully designed as mechanism-based inactivators for various enzymes nih.gov. The this compound scaffold could potentially be incorporated into the design of such inactivators. For an enzyme that processes indole-containing substrates, a molecule derived from this scaffold could be designed to bind to the active site. The enzyme's catalytic machinery could then initiate a reaction that is influenced by the fluorine atom. For example, the fluorine could act as a leaving group in an elimination step facilitated by the enzyme, generating a highly reactive intermediate (like a quinone-methide) that subsequently alkylates a nucleophilic residue in the active site, causing irreversible inhibition. While specific examples for this compound are not documented, the principles of using fluorinated molecules like 5-fluoromethylornithine (B39485) to inactivate enzymes such as ornithine aminotransferase demonstrate the potential of this strategy nih.gov.

Applications in Agricultural Chemistry Research

The indole structure is a core component of many biologically active molecules in agriculture, most notably the natural plant hormone indole-3-acetic acid (IAA), which belongs to the auxin class of plant growth regulators. Synthetic indole derivatives are widely researched and utilized as herbicides and plant growth regulators. The introduction of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and lipophilicity, making fluorinated indole derivatives promising candidates for novel agrochemicals.

Research into indole-3-carboxylic acid derivatives has shown their potential as transport inhibitor response 1 (TIR1) antagonists, which can disrupt auxin signaling pathways and lead to herbicidal effects. nih.govresearchgate.net While specific studies on the herbicidal activity of this compound are not extensively documented in publicly available research, the activity of related fluorinated indole carboxylic acids suggests its potential. For instance, various indole-3-carboxylic acid derivatives have demonstrated significant inhibition of both root and shoot growth in various weed species. nih.govresearchgate.net

The fungicidal potential of indole derivatives is another active area of investigation. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have revealed their efficacy against a range of plant pathogenic fungi. nih.gov Halogenated indole derivatives, in particular, have shown potent antifungal activity. nih.gov The presence of the fluorine atom in this compound could enhance its interaction with fungal enzymes or cell membranes, potentially leading to the development of novel fungicides.

To illustrate the potential herbicidal and antifungal efficacy of fluorinated indole derivatives, the following tables present data from studies on related compounds.

Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives against Brassica napus (Rape) nih.govresearchgate.net

Compound ReferenceConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d 1009685
109278
10h 1009588
109381

Note: Data is for indole-3-carboxylic acid derivatives, not this compound. This table is for illustrative purposes to show the potential of the compound class.

Table 2: Antifungal Activity of Indole Derivatives against various Phytopathogenic Fungi nih.govnih.gov

Compound ClassFungal SpeciesActivity
Halogenated Indole DerivativesCandida kruseiHigh
3-indolyl-3-hydroxy oxindolesRhizoctonia solaniHigh
3-indolyl-3-hydroxy oxindolesPyricularia oryzaeModerate
3-indolyl-3-hydroxy oxindolesBotrytis cinereaModerate

Note: This table summarizes the activity of classes of indole derivatives to indicate the potential of this compound.

Further research is warranted to specifically evaluate the herbicidal, fungicidal, and plant growth regulatory properties of this compound and its derivatives.

Contribution to Material Science Research (e.g., Organic Semiconductors)

In the realm of material science, fluorinated organic molecules are of considerable interest for the development of advanced materials, including organic semiconductors. The introduction of fluorine atoms into a conjugated system can profoundly influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in electronic devices.

Indole-based polymers have been investigated for their potential in organic electronics. For example, polymers of 5-fluoroindole have been shown to exhibit blue light emission, suggesting their applicability in organic light-emitting diodes (OLEDs). chemimpex.com The fluorine atom's high electronegativity can lower the HOMO and LUMO energy levels, which can improve the stability and performance of organic semiconductor devices.

While the direct application of this compound in the synthesis of organic semiconductors is not yet widely reported, its structure suggests it could serve as a valuable monomer. The carboxylic acid group provides a reactive handle for polymerization reactions, such as polycondensation, to form polyesters or polyamides containing the fluorinated indole moiety. nih.gov The resulting polymers could possess unique thermal and electronic properties. nih.gov

The synthesis of polyesters from indole-based dicarboxylate monomers has been demonstrated, yielding materials with high glass transition temperatures and good thermal stability. nih.gov By incorporating this compound into such polymer backbones, it may be possible to fine-tune the electronic characteristics for specific semiconductor applications. For instance, the electron-withdrawing nature of the fluorine atom could enhance the electron-transporting properties of the resulting polymer, making it suitable for n-type organic field-effect transistors (OFETs).

Table 3: Potential Impact of Fluorination on Indole-Based Polymer Properties for Material Science

PropertyEffect of FluorinationPotential Application
HOMO/LUMO Energy Levels Lowering of energy levelsImproved charge injection and air stability in OFETs and OLEDs
Electron Affinity Increased electron affinityEnhanced n-type semiconductor behavior
Intermolecular Interactions Altered crystal packing and morphologyOptimization of charge transport pathways
Solubility Modified solubility in organic solventsImproved processability for device fabrication

The exploration of this compound as a building block for organic semiconductors represents a promising avenue for future research, with the potential to contribute to the development of next-generation electronic devices.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of 5-fluoro-1H-indole-4-carboxylic acid and for its separation from reaction intermediates, byproducts, or degradants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of polar aromatic compound. sielc.com The method's high resolution allows for the separation of closely related impurities.

A typical RP-HPLC method would involve a C18 stationary phase, which is effective for retaining indole (B1671886) derivatives. nih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, as the indole ring system possesses a strong chromophore. While specific method parameters for this compound are not detailed in the available literature, a standard approach is summarized in the table below.

Table 1: Typical HPLC Parameters for Analysis of this compound

Parameter Typical Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Reversed-phase separation of aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) Elution of the analyte from the stationary phase.
Elution Mode Gradient or Isocratic Isocratic for simple purity checks; gradient for complex mixtures.
Flow Rate 1.0 mL/min Standard flow for analytical columns.
Detection UV at ~265 nm The indole nucleus absorbs strongly in the UV region. nih.gov

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in the molecule. Although experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known electronic effects of the substituents on the indole ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H, the carboxylic acid O-H, and the three aromatic protons on the benzene (B151609) ring portion. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (δ 10-13 ppm). The N-H proton also appears as a broad singlet, usually downfield (δ 8-11 ppm). The aromatic protons (H-2, H-6, H-7) will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted δ (ppm) Predicted Multiplicity Coupling To
COOH ~12.0 br s -
NH ~11.0 br s -
H-7 ~7.8 t H-6
H-2 ~7.5 t H-3
H-6 ~7.1 dd H-7, ¹⁹F

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon (δ ~170 ppm) and eight other signals for the indole ring carbons. The carbon atoms bonded to or near the electronegative fluorine and oxygen atoms will be shifted downfield. Furthermore, the signals for carbons close to the fluorine atom (C-5, C-4, C-6) will exhibit splitting due to carbon-fluorine (C-F) coupling. spectrabase.comdiva-portal.org

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Expected C-F Coupling
C=O ~172 Small
C-5 ~159 Large (¹JCF)
C-7a ~135 Small
C-3a ~128 Small
C-2 ~125 None
C-7 ~122 Small
C-6 ~115 Medium (²JCF)
C-3 ~108 Small

¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct way to observe the fluorine environment. ossila.com For this compound, a single resonance is expected. This signal will be split into a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons, primarily H-6. The chemical shift provides sensitive information about the electronic environment of the fluorine atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. mdpi.com The spectrum of this compound would be dominated by absorptions from the carboxylic acid and indole N-H groups.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 N-H Stretch Indole N-H
3300-2500 (broad) O-H Stretch Carboxylic Acid O-H
~1700 C=O Stretch Carboxylic Acid C=O
1620-1450 C=C Stretch Aromatic Ring

The O-H stretch of the carboxylic acid is typically very broad and can obscure other signals in that region due to extensive hydrogen bonding in the solid state. mdpi.comresearchgate.net The carbonyl (C=O) stretch is expected to be a strong, sharp peak around 1700 cm⁻¹. pressbooks.pub

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, typically performed in negative ion mode to generate the deprotonated molecule [M-H]⁻. nih.gov

High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the unambiguous determination of the elemental formula (C₉H₆FNO₂).

Table 5: Predicted Mass Spectrometry Data

Parameter Value Ion
Molecular Formula C₉H₆FNO₂ -
Monoisotopic Mass 179.0383 g/mol -
Expected ESI-MS Ion (m/z) 178.0310 [M-H]⁻

| Primary Fragmentation | Loss of CO₂ (44 Da) | [M-H-CO₂]⁻ |

Solid-State Characterization

While specific single-crystal X-ray diffraction data for this compound is not found in the surveyed literature, the characterization of its solid-state structure is crucial for understanding properties like polymorphism, solubility, and stability.

Analysis of a closely related isomer, 5-fluoro-1H-indole-3-carboxylic acid, provides insight into the type of structural information that can be obtained. nih.gov For this isomer, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. nih.gov Key structural features identified included the formation of hydrogen-bonded dimers where the carboxylic acid groups of two molecules interact via strong O—H⋯O bonds. nih.gov These dimers were further connected into sheets by N—H⋯O hydrogen bonds. nih.gov Such analyses are critical for understanding the intermolecular forces that govern the crystal packing.

Powder X-ray Diffraction (PXRD) would be the corresponding technique used to analyze the bulk crystalline material, confirm its phase identity, and screen for different polymorphic forms, which can have distinct physical properties.

Biophysical Characterization Techniques

Biophysical techniques are employed to investigate the interactions of a compound with biological systems, assess its activity, and elucidate its mechanism of action at a cellular and molecular level.

Cell-based assays are fundamental in drug discovery and biomedical research for evaluating the biological effects of a compound on living cells. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and cytotoxicity.

For indole carboxylic acid derivatives, a common method to assess anticancer potential is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In a study on 5-hydroxyindole-3-carboxylic acid derivatives, researchers used the MTT assay to determine the cytotoxicity of newly synthesized compounds against the MCF-7 human breast cancer cell line. nih.gov This allowed for the identification of potent derivatives and provided insights into their structure-activity relationships. nih.gov Similarly, the biological activity of this compound could be assessed by treating various cancer cell lines with the compound and measuring its effect on cell proliferation and viability over time.

Many therapeutic agents function by inhibiting the activity of specific enzymes. Enzyme inhibition assays are therefore critical for identifying and characterizing such molecules. Indole-4-carboxylic acid and its derivatives are recognized as valuable scaffolds for developing enzyme inhibitors. chemimpex.com

Derivatives of indole carboxylic acids have been investigated as inhibitors for a variety of enzymes. For instance, they serve as reactants for the synthesis of potent inhibitors of histone deacetylases (HDACs) and human reticulocyte 15-lipoxygenase-1. In a specific example, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid was identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding to the AMP regulatory site. nih.gov Furthermore, other research has focused on developing indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, an enzyme essential for viral replication. nih.gov These studies demonstrate the utility of enzyme assays in screening compounds like this compound against specific enzyme targets to discover potential therapeutic leads.

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of individual cells as they pass through a laser beam. A key application in cancer research is the analysis of the cell cycle.

The effect of indole derivatives on cell cycle progression is often studied using this method. For example, in a study investigating indole-3-carboxylic acid , flow cytometry was used to assess its impact on the cell cycle in colorectal cancer cells. researchgate.net The standard procedure involves staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). researchgate.netabcam.com The fluorescence intensity of the stained cells is directly proportional to their DNA content. abcam.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). fluorofinder.com By treating cells with a compound like this compound and analyzing the cell cycle distribution, researchers can determine if the compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for anticancer agents. researchgate.netresearchgate.net

Western blot is a widely used analytical technique to detect and quantify specific proteins in a sample. This method is crucial for investigating how a compound affects cellular signaling pathways and the expression of key proteins involved in processes like cell growth, apoptosis, and senescence.

In research involving indole derivatives, Western blotting is used to elucidate their molecular mechanisms. For instance, a study on the combined effect of indole-3-carboxylic acid and doxorubicin (B1662922) on colorectal cancer cells used Western blot to measure the expression levels of the proteins p21 and p53. researchgate.net These proteins are critical regulators of the cell cycle and cellular senescence. An observed increase in their expression following treatment with the indole compound provided evidence for its mechanism of action. researchgate.net Similarly, to understand the effects of this compound, researchers could use Western blot to probe for changes in the expression of proteins involved in pathways of interest, such as those related to apoptosis (e.g., Caspases, Bcl-2 family proteins) or cell cycle control (e.g., cyclins, CDKs).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-fluoro-1H-indole-4-carboxylic acid, and what intermediates are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors or functionalization of indole scaffolds. For example, keto-ester condensations (e.g., benzoyl chloride with fluorinated intermediates) and reductive cyclization are common strategies for analogous fluorinated indoles . Key intermediates include methyl esters (e.g., methyl 6-fluoro-1H-indole-4-carboxylate), which can be hydrolyzed to the carboxylic acid derivative. Reaction conditions (e.g., sodium acetate in acetic acid under reflux) should be carefully controlled to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/LC-MS : To assess purity and detect trace impurities.
  • NMR (¹H/¹³C/¹⁹F) : Fluorine NMR is critical for confirming substitution patterns and monitoring fluorination efficiency .
  • X-ray crystallography : For unambiguous structural confirmation. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, especially with fluorinated compounds, due to its robustness in handling twinned data and high-resolution structures .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. While stability data for this specific compound are limited, related fluorinated indoles (e.g., 5-(trifluoromethoxy)-1H-indole) show sensitivity to moisture and light, necessitating desiccants and amber glassware .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DFT calculations : Predict electronic effects of fluorine substitution on acidity (pKa of the carboxylic acid) and intermolecular interactions (e.g., hydrogen bonding).
  • Docking studies : Map steric and electronic compatibility with biological targets (e.g., enzymes with indole-binding pockets). Use software like AutoDock Vina, validated against crystallographic data refined with SHELX .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting) for fluorinated indole derivatives?

  • Methodological Answer :

  • Variable-temperature NMR : To distinguish dynamic effects (e.g., rotational barriers) from static structural features.
  • Isotopic labeling : ¹⁹F-¹H HOESY experiments can clarify spatial proximity of fluorine to protons.
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 4-fluoro-1H-indole-2-carboxylic acid, InChI Key: KBWWCYDFHITBFO-UHFFFAOYSA-N) from databases like PubChem .

Q. What strategies mitigate toxicity risks during in vitro bioassays involving this compound?

  • Methodological Answer :

  • Acute toxicity screening : Use zebrafish embryos or C. elegans models for rapid LD₅₀ estimation.
  • Metabolic stability assays : Incubate with liver microsomes to predict bioactivation pathways (e.g., CYP450-mediated oxidation).
  • PPE protocols : Follow guidelines for fluorinated aromatics, including P95 respirators and fume hoods, as outlined in safety data sheets for structurally similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.